2-Propynal, 3-(2-thienyl)-
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Overview
Description
2-Propynal, 3-(2-thienyl)- is an organic compound with the molecular formula C7H4OS It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynal, 3-(2-thienyl)- typically involves the condensation of thiophene derivatives with propargyl aldehyde. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of 2-Propynal, 3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-Propynal, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
2-Propynal, 3-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propynal, 3-(2-thienyl)- involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Thiophene: A simpler analog with a similar ring structure but without the propynal group.
2-Thiophenecarboxaldehyde: Similar to 2-Propynal, 3-(2-thienyl)- but with a formyl group instead of a propynal group.
3-Thiophenemethanol: Contains a hydroxymethyl group instead of a propynal group.
Properties
CAS No. |
13781-33-4 |
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Molecular Formula |
C7H4OS |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-thiophen-2-ylprop-2-ynal |
InChI |
InChI=1S/C7H4OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H |
InChI Key |
UAYNIWKGZIESFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC=O |
Origin of Product |
United States |
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